6-Hydroxywogonin

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 6-Hydroxywogonin can be achieved through various synthetic routes. One common method involves the hydrolysis of wogonin glucuronide, which is abundant in the roots of Scutellaria baicalensis . This process typically involves the use of acidic or enzymatic hydrolysis to break down the glucuronide into wogonin, which can then be further hydroxylated to produce this compound .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity and cost of the synthesis process. advancements in biotransformation techniques using microorganisms have shown promise in producing this compound more efficiently . These methods involve the use of specific strains of bacteria or fungi to catalyze the conversion of precursor compounds into this compound under controlled conditions .

Analyse Chemischer Reaktionen

Types of Reactions

6-Hydroxywogonin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxylated and methoxylated derivatives of this compound, which exhibit different biological activities .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

6-Hydroxywogonin has demonstrated significant anti-inflammatory effects in several studies. Its ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by excessive inflammation.

- Mechanism of Action : Research indicates that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in macrophage cell lines stimulated by lipopolysaccharide (LPS) . This is primarily achieved through the suppression of the NF-κB signaling pathway, which is crucial for the expression of these inflammatory mediators.

- Case Studies : In vitro studies using RAW 264.7 macrophages showed that treatment with this compound reduced LPS-induced nitrite production and iNOS expression, suggesting its potential utility in managing inflammatory conditions .

Antioxidant Activity

The antioxidant properties of this compound are also noteworthy. Flavonoids are known for their ability to scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases.

- Research Findings : Studies have shown that this compound can effectively reduce oxidative stress markers in cellular models. Its structure allows it to donate electrons and neutralize free radicals, thereby protecting cells from oxidative damage .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.

- Scientific Insights : In animal models of neuroinflammation, this compound has been observed to mitigate neuronal damage and improve cognitive function by reducing inflammatory cytokine levels and oxidative stress .

Potential Applications in Cancer Therapy

The flavonoid's anti-inflammatory and antioxidant properties may also extend to cancer therapy.

- Mechanistic Studies : Some studies suggest that this compound can inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines by modulating signaling pathways involved in cell survival and death .

Comparative Efficacy with Other Flavonoids

To better understand the unique properties of this compound, it is beneficial to compare its efficacy with other flavonoids.

| Flavonoid | Anti-inflammatory Activity | Antioxidant Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | High | Moderate | Promising |

| 6-Hydroxyflavone | Moderate | High | Limited |

| Quercetin | High | High | Moderate |

Wirkmechanismus

The mechanism of action of 6-Hydroxywogonin involves multiple molecular targets and pathways :

Molecular Targets: It targets various enzymes and receptors involved in inflammatory and oxidative stress pathways, such as cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB).

Pathways: The compound modulates signaling pathways like the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells

Vergleich Mit ähnlichen Verbindungen

6-Hydroxywogonin is structurally similar to other flavonoids such as wogonin, baicalein, and scutellarein . it is unique in its specific hydroxylation pattern, which contributes to its distinct biological activities .

Biologische Aktivität

6-Hydroxywogonin, a flavonoid compound derived from various plants, has garnered attention for its potential biological activities, particularly in anti-inflammatory and antioxidant effects. This article synthesizes current research findings, highlighting its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

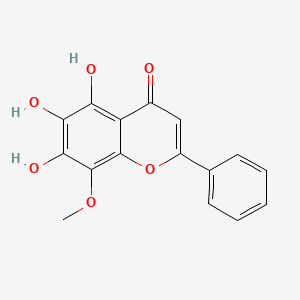

This compound belongs to the flavonoid class of compounds, characterized by a polyphenolic structure that contributes to its diverse biological activities. Its molecular formula is C_16H_12O_5, with a molecular weight of 284.26 g/mol. The presence of hydroxyl groups enhances its ability to act as an antioxidant.

Research has demonstrated that this compound exerts its biological effects through several mechanisms:

- Anti-inflammatory Activity : It inhibits the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages . This action is mediated through the inhibition of the NF-κB signaling pathway.

- Antioxidant Properties : The compound scavenges free radicals, thereby reducing oxidative stress. This is crucial in preventing cellular damage associated with various diseases .

In Vitro Studies

In vitro studies have shown that this compound significantly reduces NO and PGE2 production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The compound was effective at concentrations ranging from 0.5 to 15 μM, demonstrating a dose-dependent response .

Table 1: Effects of this compound on Inflammatory Markers

| Concentration (μM) | NO Production Inhibition (%) | PGE2 Production Inhibition (%) |

|---|---|---|

| 0.5 | 20 | 15 |

| 5 | 45 | 40 |

| 10 | 70 | 60 |

| 15 | 85 | 75 |

In Vivo Studies

In vivo experiments involving mice subjected to LPS-induced acute lung injury demonstrated that administration of this compound significantly reduced lung inflammation and injury markers. Mice treated with the compound showed decreased levels of inflammatory cytokines and improved survival rates compared to untreated controls .

Case Studies

A notable study examined the effects of a herbal formulation containing this compound on patients with chronic inflammatory conditions. Patients reported significant reductions in pain and inflammation markers after a treatment period of four weeks, suggesting potential therapeutic benefits in managing chronic inflammatory diseases .

Eigenschaften

IUPAC Name |

5,6,7-trihydroxy-8-methoxy-2-phenylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-16-14(20)13(19)12(18)11-9(17)7-10(22-15(11)16)8-5-3-2-4-6-8/h2-7,18-20H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVANZQZQOXHAPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C(=C1O)O)O)C(=O)C=C(O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.